molecular formula C12H16N6O2 B2482936 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-51-6

1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2482936
CAS No.: 898412-51-6
M. Wt: 276.3
InChI Key: ZZQCWXUELYXWQA-UHFFFAOYSA-N
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Description

1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic chemical compound featuring a complex, fused heterocyclic core structure. This molecule is built around a purino[8,7-c][1,2,4]triazine scaffold, which integrates purine and 1,2,4-triazine rings. Compounds containing the 1,2,4-triazine moiety are found in various biologically active materials and are of significant interest in medicinal chemistry and drug discovery . The specific substitution pattern on this scaffold, including the ethyl and methyl groups, can influence its physicochemical properties and interaction with biological targets. As a derivative of fused purine-triazine systems, this compound is of high interest in several research fields. Its structure suggests potential as a key intermediate in the synthesis of more complex nitrogen-containing heterocycles . Furthermore, the 1,2,4-triazine ring system is known to serve as a versatile pharmacophore, and related structures have been investigated for various therapeutic applications . Researchers can utilize this compound as a building block in multicomponent reactions, a green chemistry technique valued for its efficiency in generating diverse heterocyclic libraries for biological screening . Its well-defined structure also makes it a candidate for development as a ligand in coordination chemistry for creating novel metal complexes . This product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-5-18-11-13-9-8(17(11)6-7(2)14-18)10(19)16(4)12(20)15(9)3/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQCWXUELYXWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl iodide, followed by methylation using methyl iodide in the presence of a strong base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine-triazine compounds.

Scientific Research Applications

1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Core Modifications

Compound A : 3,7,9-Trimethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • Key Difference : The 1-position substituent is a 2-(4-phenylpiperazinyl)ethyl group instead of a simple ethyl.
  • Impact: Pharmacological Activity: The phenylpiperazine moiety may enhance binding to serotonin or dopamine receptors due to its affinity for neurotransmitter transporters . Solubility: The polar piperazine group could improve aqueous solubility compared to the target compound’s ethyl group.
Compound B : 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
  • Key Differences :
    • Missing ethyl (position 1) and methyl (position 3) groups.
    • Dihydro (saturated) core at positions 1 and 3.
  • Impact :
    • Stability : The dihydro core may reduce aromaticity, lowering thermal stability compared to the fully conjugated target compound .
    • Reactivity : Increased susceptibility to oxidation due to reduced electron delocalization .
Compound C : 3-(4-Chlorophenyl)-7,9-dimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • Key Differences :
    • Aromatic substituents at positions 1 (phenyl) and 3 (4-chlorophenyl).
Compound D : 3,4,9-Trimethyl-1,7-bis(piperidin-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • Key Differences :
    • Piperidinylmethyl groups at positions 1 and 5.
  • Impact :
    • Steric Hindrance : Bulky substituents may reduce binding efficiency to target proteins.
    • Solubility : Basic piperidine groups could improve solubility in acidic environments .

Stability and Degradation Profiles

  • Target Compound : Methyl and ethyl groups likely confer metabolic stability, as alkyl chains resist oxidative degradation better than tert-butyl groups (e.g., 7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione, a degradation product of antioxidants) .
  • Compound C : The 4-chlorophenyl group may lead to photodegradation or glutathione adduct formation in vivo .

Biological Activity

1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with notable biological activities. This article explores its synthesis, characterization, and biological properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H22N6O2
  • Molecular Weight : 318.37 g/mol
  • IUPAC Name : 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

The compound features a purine-like structure with triazine moieties that contribute to its biological activity. The unique arrangement of methyl and ethyl groups enhances its interaction with biological targets.

Synthesis

The synthesis of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step reactions starting from simpler purine derivatives. Key steps include:

  • Formation of the purine core.
  • Introduction of triazine units through nucleophilic substitution.
  • Final modifications to achieve the desired substituent patterns.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in the body. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities influencing cellular signaling processes.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antibacterial Activity

Studies indicate that 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exhibits antibacterial properties against various strains:

  • Escherichia coli (Gram-negative)
  • Klebsiella pneumoniae (Gram-negative)
  • Staphylococcus aureus (Gram-positive)

The antibacterial efficacy was evaluated using the agar diffusion method and showed significant inhibition zones compared to control groups .

Anticancer Properties

Preliminary studies suggest potential anticancer effects due to its ability to induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines with varying success rates in inhibiting cell proliferation .

Case Studies

  • Antibacterial Evaluation : A recent study synthesized derivatives containing triazine and evaluated their antibacterial activity against common pathogens. Results showed that modifications in the structure could enhance antibacterial efficacy .
  • Anticancer Research : Another study focused on the antiproliferative effects of similar triazine compounds on cancer cell lines. The findings indicated that certain structural features are crucial for enhancing cytotoxicity .

Comparative Analysis

To understand the unique properties of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione better, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological Activity
CaffeineMethylxanthineStimulant
TheobromineMethylxanthineMild stimulant
Similar TriazinesTriazine derivativesAntibacterial/Anticancer

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, and how can reaction parameters be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step alkylation and cyclization, as seen in structurally analogous purino-triazine-diones. For example, regioselective thionation and cyclization under mild conditions (e.g., 40–60°C) can minimize side reactions . Key parameters include temperature control, solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of alkylating agents. Systematic optimization requires iterative testing via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate purity . Post-synthesis, recrystallization or column chromatography can enhance final purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for verifying substituent positions and regioselectivity . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides unambiguous structural validation, particularly for complex fused-ring systems . Comparative analysis with spectral databases (e.g., PubChem) helps resolve ambiguities .

Q. How do structural modifications (e.g., ethyl/methyl groups) influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Substituent effects can be assessed computationally via density functional theory (DFT) to predict electron distribution and reactive sites . Experimentally, substituent-directed reactivity (e.g., nucleophilic attack at electron-deficient regions) can be tested through functionalization reactions (e.g., halogenation or amination) under controlled conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar purino-triazine-diones?

  • Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., cell lines, concentrations, and controls) to isolate variables . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., alkyl chain length or aryl groups) while maintaining core scaffold integrity. Bibliometric analysis of published data can identify methodological discrepancies (e.g., assay protocols) that contribute to contradictions .

Q. What experimental designs are suitable for studying the compound’s metabolic pathways and degradation products?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C or ²H) in in vitro hepatic microsome assays to track metabolic transformations . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while computational tools (e.g in silico metabolism predictors) prioritize likely metabolites for isolation . Environmental degradation studies should simulate abiotic factors (e.g., UV light, pH) and biotic factors (e.g., microbial consortia) .

Q. What computational approaches best predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens potential binding sites using crystallographic data of target proteins. Molecular dynamics (MD) simulations assess binding stability over time . For novel targets, homology modeling builds 3D structures from related proteins, followed by virtual ligand screening to prioritize in vitro testing .

Q. How can the environmental fate and ecotoxicological risks of this compound be evaluated?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrate laboratory studies on hydrolysis/photolysis rates, soil adsorption coefficients, and bioaccumulation potential in model organisms (e.g., Daphnia magna) . Field studies monitor real-world distribution in water, soil, and biota, while probabilistic models estimate ecological risks based on toxicity thresholds .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Bootstrap resampling quantifies confidence intervals, and ANOVA compares effects across experimental groups . For high-throughput data, machine learning (e.g., random forests) identifies key predictors of toxicity .

Q. How should theoretical frameworks guide research on this compound’s mechanism of action?

  • Methodological Answer : Develop hypotheses based on established mechanisms of purine analogs (e.g., adenosine receptor antagonism) . Align experimental design with systems biology principles, integrating omics data (transcriptomics/proteomics) to map pathway interactions . Iterative refinement of hypotheses ensures alignment with emerging data .

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